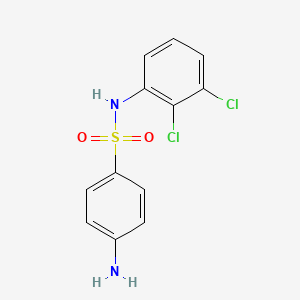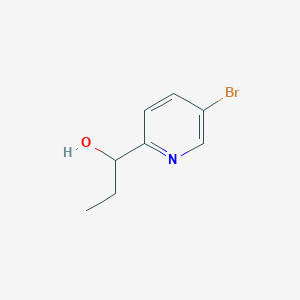
2-Pyridinemethanol, 5-bromo-alpha-ethyl-
Übersicht
Beschreibung
2-Pyridinemethanol, 5-bromo-alpha-ethyl- is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular formula of C8H10BrNO. The compound is known to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Compounds
2-Pyridinemethanol, 5-bromo-alpha-ethyl- and its derivatives have been extensively utilized in the synthesis of highly functionalized compounds. For instance, it serves as a key intermediate in the phosphine-catalyzed [4 + 2] annulation, leading to the production of tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, its application in one-pot syntheses has enabled the creation of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing its versatility in organic synthesis (Latif, Rady, & Döupp, 2003).
Catalysis and Polymerization
In the field of catalysis, 2-Pyridinemethanol, 5-bromo-alpha-ethyl- derivatives have shown promising applications. For example, it has been utilized in ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides, leading to the formation of phthalimides. This process showcases the compound's role in facilitating C-H bond activation utilizing a bidentate system (Inoue, Shiota, Fukumoto, & Chatani, 2009). Additionally, it has been employed as a protecting group for carboxylic acids in polymer chemistry, demonstrating its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Antiviral and Antimycobacterial Agents
Furthermore, derivatives of 2-Pyridinemethanol, 5-bromo-alpha-ethyl- have been explored for their potential in medicinal chemistry. Compounds synthesized from this chemical have been evaluated for their antiviral and antimycobacterial activities. Notably, certain derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as novel antimycobacterial agents (Raju et al., 2010).
Volumetric Properties in Aqueous Solutions
Research on the volumetric properties of aqueous solutions containing 2-Pyridinemethanol, 5-bromo-alpha-ethyl- derivatives has provided insights into the effects of primary alcohol functional groups on inter/intramolecular and hydrophilic interactions. These studies are crucial for understanding the solvation and interaction mechanisms of such compounds in aqueous media (Kul, Bhat, Hums, Miller, & Sener, 2013).
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVVFDVIZCJRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B2534290.png)
![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)
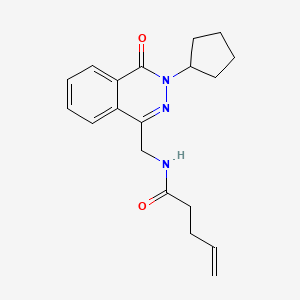
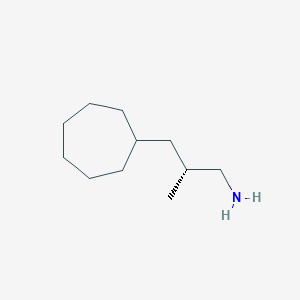

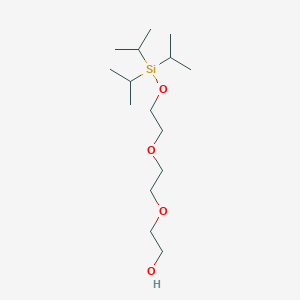
![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)
![7-Methylsulfonyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2534300.png)
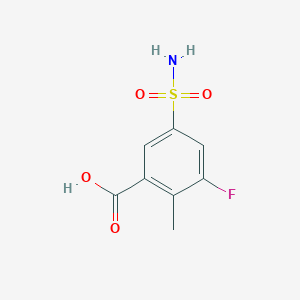
![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)

